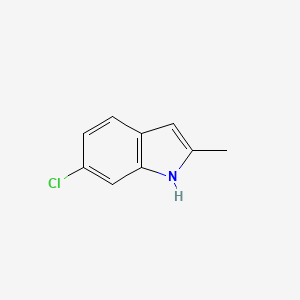

6-Chloro-2-methyl-1h-indole

Description

The exact mass of the compound 6-Chloro-2-methyl-1h-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-2-methyl-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methyl-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJZGKJLPCDYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297299 | |

| Record name | 6-chloro-2-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-17-9 | |

| Record name | 6127-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6127-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fischer Indole Synthesis of 6-Chloro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 6-Chloro-2-methyl-1H-indole, a valuable heterocyclic motif in medicinal chemistry and drug development. This document details the reaction mechanism, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory synthesis.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1] Discovered by Emil Fischer in 1883, this method remains a cornerstone of indole synthesis due to its broad applicability and the ready availability of starting materials.[1] The synthesis of 6-Chloro-2-methyl-1H-indole proceeds via the reaction of (4-chlorophenyl)hydrazine with acetone in the presence of an acid catalyst.

Reaction Mechanism and Pathway

The Fischer indole synthesis involves a series of well-established steps:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine and acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

-

[2][2]-Sigmatropic Rearrangement: A key step involving a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable aromatic indole ring.[1]

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 6-Chloro-2-methyl-1H-indole, a valuable heterocyclic compound in medicinal chemistry and drug development. The focus of this document is on the well-established Fischer indole synthesis, detailing the starting materials, reaction mechanism, and a representative experimental protocol.

Core Synthesis Route: The Fischer Indole Synthesis

The most common and versatile method for the preparation of 6-Chloro-2-methyl-1H-indole is the Fischer indole synthesis.[1][2] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2]

For the synthesis of 6-Chloro-2-methyl-1H-indole, the key starting materials are (4-chlorophenyl)hydrazine and acetone . The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.[2][4]

Starting Materials

| Starting Material | Structure | Role |

| (4-chlorophenyl)hydrazine |  | Provides the benzene ring and the nitrogen atom of the indole nucleus. |

| Acetone |  | Provides the carbon atoms for the 2-methyl group and the C2 and C3 positions of the pyrrole ring. |

| Acid Catalyst | N/A | Facilitates the formation of the hydrazone intermediate and the subsequent cyclization. Common catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), and sulfuric acid (H₂SO₄).[2][4] |

Reaction Mechanism and Experimental Workflow

The Fischer indole synthesis proceeds through a series of well-defined steps, as illustrated in the following diagrams.

Caption: General signaling pathway of the Fischer indole synthesis.

A typical experimental workflow for this synthesis is outlined below.

Caption: A typical experimental workflow for the synthesis of 6-Chloro-2-methyl-1H-indole.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-Chloro-2-methyl-1H-indole via the Fischer indole synthesis. This protocol is based on established procedures for similar indole syntheses.[3]

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Acetone

-

Zinc chloride (anhydrous)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol. Add a slight excess of acetone to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Indolization: To the hydrazone mixture, add a catalytic amount of anhydrous zinc chloride. Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-water. Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Characterization: The final product, 6-Chloro-2-methyl-1H-indole, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes typical quantitative data for the Fischer indole synthesis of chloro-substituted indoles, based on literature precedents for similar reactions.[3]

| Parameter | Value | Reference |

| Yield | 80-90% | [3] |

| Reaction Time | 2-4 hours | [3] |

| Reaction Temperature | Reflux (typically 78-85 °C in ethanol) | [3] |

| Purity (after purification) | >98% | General expectation |

Note: Yields and reaction times can vary depending on the specific reaction conditions, including the choice of catalyst and solvent.

Conclusion

The Fischer indole synthesis provides an efficient and reliable method for the preparation of 6-Chloro-2-methyl-1H-indole from readily available starting materials. This technical guide offers a foundational understanding of the synthesis, including the core reaction, a detailed experimental protocol, and expected quantitative outcomes. Researchers can adapt and optimize the provided protocol to suit their specific laboratory conditions and scale requirements.

References

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-methyl-1H-indole

This guide provides a comprehensive technical overview of 6-Chloro-2-methyl-1H-indole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, reactivity, spectroscopic profile, and applications, grounding all claims in authoritative references.

6-Chloro-2-methyl-1H-indole is a substituted indole, a class of aromatic heterocyclic organic compounds featuring a bicyclic structure composed of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[1] The indole framework is a foundational scaffold in numerous biologically active molecules.[2][3] The specific substitution pattern of 6-Chloro-2-methyl-1H-indole—a chloro group at position 6 and a methyl group at position 2—imparts distinct chemical properties that are critical for its role as a synthetic intermediate.

The chloro substituent, an electron-withdrawing group, and the methyl substituent, an electron-donating group, modulate the electronic environment of the indole nucleus, influencing its reactivity and biological interactions.[4]

Diagram 1: Molecular Structure of 6-Chloro-2-methyl-1H-indole

Caption: Structure of 6-Chloro-2-methyl-1H-indole with key positions numbered.

Table 1: Physicochemical Properties of 6-Chloro-2-methyl-1H-indole

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | |

| Molecular Weight | 165.62 g/mol | |

| CAS Number | 6127-17-9 | |

| Appearance | Solid | |

| InChI Key | NNJZGKJLPCDYQB-UHFFFAOYSA-N | |

| SMILES | CC1=CC2=CC=C(C=C2N1)Cl |

Synthesis Pathway: The Fischer Indole Synthesis

The most prominent and versatile method for constructing the indole scaffold is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[5] This reaction produces an indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] For 6-Chloro-2-methyl-1H-indole, the logical precursors are (4-chlorophenyl)hydrazine and acetone.

The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃).[5][6] The choice of catalyst is critical and can significantly impact yield and purity.

Mechanism and Rationale

The mechanism proceeds through several key steps:

-

Hydrazone Formation: The (4-chlorophenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone. This is a condensation reaction driven by the removal of water, often facilitated by the acid catalyst.[7]

-

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').[8]

-

[9][9]-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted pericyclic reaction, the[9][9]-sigmatropic rearrangement (a type of Claisen rearrangement), occurs. This is the crucial bond-forming step, creating the C3a-C7a bond of the indole ring and disrupting the aromaticity of the benzene ring.[5][7]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rapidly tautomerizes to restore the energetically favorable aromatic system. The amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[7]

-

Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole product.[5][8] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[5]

Diagram 2: Fischer Indole Synthesis Workflow

Caption: Key stages in the Fischer indole synthesis of the target compound.

Experimental Protocol: Synthesis of 6-Chloro-2-methyl-1H-indole

This protocol is a representative example based on the established Fischer indole synthesis methodology. Researchers should adapt conditions based on available laboratory equipment and perform appropriate safety assessments.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equiv.) and acetone (1.5 equiv.).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or glacial acetic acid. The choice of solvent influences reaction kinetics and solubility. Cautiously add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, 0.2-1 equiv.). The catalyst is essential for protonating intermediates and driving the reaction forward.[5][6]

-

Reaction Execution: Heat the mixture to reflux. The reaction temperature and time (typically 1-4 hours) must be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. This precipitates the crude product. If an acidic catalyst was used, neutralize the solution carefully with a base (e.g., NaOH solution) until the pH is ~7-8.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 6-Chloro-2-methyl-1H-indole.

Chemical Reactivity

The reactivity of the indole nucleus is dominated by the electron-rich nature of the pyrrole ring, making it highly susceptible to electrophilic attack.[9][10]

-

Site of Electrophilic Attack: The most reactive position for electrophilic aromatic substitution is C3.[11] This position is estimated to be 10¹³ times more reactive than a position on benzene.[11] The high nucleophilicity is due to the enamine-like character of the C2-C3 double bond and the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the indoleninium ion).

-

Influence of Substituents:

-

2-Methyl Group: The methyl group at C2 is electron-donating via hyperconjugation, further increasing the electron density of the pyrrole ring and reinforcing the nucleophilicity of the C3 position.

-

6-Chloro Group: The chlorine atom at C6 exerts a dual electronic effect on the benzene portion of the ring. It is inductively electron-withdrawing but has an electron-donating resonance effect. Overall, it is a deactivating group for electrophilic substitution on the benzene ring and directs incoming electrophiles to the ortho and para positions (C5 and C7). However, substitution on the benzene ring typically only occurs after the more reactive N1, C2, and C3 positions are already substituted.[11]

-

Diagram 3: Reactivity Profile of 6-Chloro-2-methyl-1H-indole

Caption: Electronic influences on the reactivity of the indole core.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 6-Chloro-2-methyl-1H-indole. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data for 6-Chloro-2-methyl-1H-indole

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | N-H Proton | δ 7.8-8.2 ppm (broad singlet) | Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange. |

| Aromatic Protons | δ 7.0-7.5 ppm (multiplets) | Protons on the benzene ring (H4, H5, H7) will exhibit complex splitting patterns influenced by the chloro group.[12] | |

| C3-H Proton | δ ~6.2 ppm (singlet or narrow multiplet) | Proton on the electron-rich pyrrole ring. | |

| C2-CH₃ Protons | δ ~2.3-2.4 ppm (singlet) | Methyl group attached to the C2 position of the indole ring.[12] | |

| ¹³C NMR | C2 | δ ~135-138 ppm | Carbon bearing the methyl group. |

| C3 | δ ~100-102 ppm | Electron-rich carbon, shifted significantly upfield. | |

| C3a, C7a (Bridgehead) | δ ~125-130 ppm | Quaternary carbons at the ring junction. | |

| C4, C5, C7 | δ ~110-122 ppm | Aromatic carbons on the benzene ring. | |

| C6 | δ ~128 ppm | Carbon atom directly bonded to the chlorine atom. | |

| C2-CH₃ | δ ~10-14 ppm | Aliphatic carbon of the methyl group. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 165/167 | Corresponds to the molecular weight. The ~3:1 ratio of the M⁺ and M+2 peaks is characteristic of a compound containing one chlorine atom. |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (sharp peak) | Characteristic stretch for the N-H bond in the pyrrole ring. |

| C-H Aromatic Stretch | ~3100 cm⁻¹ | Stretching vibrations of C-H bonds on the aromatic rings. | |

| C=C Aromatic Stretch | 1450-1600 cm⁻¹ | Ring stretching vibrations of the aromatic system. | |

| C-Cl Stretch | 700-800 cm⁻¹ | Stretching vibration for the carbon-chlorine bond. |

Applications in Drug Discovery and Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] 6-Chloro-2-methyl-1H-indole serves as a valuable building block for synthesizing more complex molecules with potential therapeutic activities.

-

Scaffold for Bioactive Molecules: Its structure can be readily functionalized, particularly at the N1 and C3 positions, to generate libraries of derivatives for screening against various biological targets.

-

Known Biological Activities of Derivatives: Substituted indoles, including chloro-derivatives, have demonstrated a wide range of pharmacological effects, such as anti-inflammatory, antifungal, anticancer, and anticonvulsant properties.[1][13][14][15] For example, a related compound, methyl 6-chloro-1H-indole-3-carboxylate, has been shown to induce programmed cell death in Acanthamoeba species.[16] The presence of a halogen like chlorine can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with protein binding pockets.[4][16]

Safety and Handling

Proper handling of 6-Chloro-2-methyl-1H-indole is essential due to its potential toxicity. Always consult the latest Safety Data Sheet (SDS) before use.

-

Hazard Classification: Classified as Acutely Toxic, Oral (Category 3).[17]

-

GHS Pictogram: GHS06 (Skull and Crossbones).[17]

-

Hazard Statements: H301 - Toxic if swallowed.[17] May cause skin, eye, and respiratory irritation.[18][19]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Avoid breathing dust and prevent contact with skin and eyes.[19]

-

Wash hands thoroughly after handling.[20]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Conclusion

6-Chloro-2-methyl-1H-indole is a chemically significant molecule whose properties are defined by the interplay of its core indole structure and its specific substituents. A deep understanding of its synthesis via the Fischer indole reaction, its predictable reactivity centered on the C3 position, and its characteristic spectroscopic signature provides a solid foundation for its effective use in research and development. Its role as a versatile intermediate continues to make it a valuable compound for medicinal chemists aiming to discover novel therapeutics.

References

-

Zhang, D. et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. PMC - NIH. Available at: [Link]

-

Taj, N. (2000). REACTIVITY OF INDOLE AS AN ELECTROPHILE AND ITS APPLICATION FOR THE SYNTHESIS OF 2-PHENYLINDOLE AND 3-PHENYLINDOLE. Yakugaku Zasshi. Available at: [Link]

-

Walsh, C. (2014). Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. PubMed. Available at: [Link]

-

SWAYAM Prabha IIT Madras Channels. (2021). Indole synthesis, reactions and applications. YouTube. Available at: [Link]

-

Reaction of Indole. (2021). YouTube. Available at: [Link]

-

PubChem. 6-Chloro-2-methyl-1h-indole. Available at: [Link]

-

PubChem. 6-Chloro-1-methyl-1H-indole. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]

-

Shrivastava, S. K. et al. (2009). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. PubMed. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

ChemEurope.com. Fischer indole synthesis. Available at: [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]

-

ChemSynthesis. 6-chloro-1H-indole. Available at: [Link]

-

ChemSynthesis. 6-chloro-2-phenyl-1H-indole. Available at: [Link]

-

Al-Zoubi, W. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]

-

Sifaoui, I. et al. (2024). Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. PubMed Central. Available at: [Link]

-

Raju, G. N. et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

-

PubChem. 6-Chloro-1H-indole-2-carboxylic acid. Available at: [Link]

-

PubChem. 1H-Indole, 6-methyl-. Available at: [Link]

-

Kumar, A. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Health Science and Research. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

-

Wikipedia. Adrenochrome. Available at: [Link]

-

El-Sayed, N. N. E. (2020). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

-

de Heuvel, D. et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

AMERICAN ELEMENTS®. 6-Chloro-1-methyl-1H-indole. Available at: [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

Sources

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer_indole_synthesis [chemeurope.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-Chloro-2-methyl-1H-indole | Sigma-Aldrich [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Biological Activity of Chlorinated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of chlorine atoms to the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced biological potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of chlorinated indole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Chlorinated indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected chlorinated indole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| (3-chloroacetyl)-indole (3CAI) | Colon cancer cells | More effective than Indole-3-carbinol | [1] |

| 5-ureidobenzofuranone-indole 18 | MDA-MB-361 (breast cancer) | < 0.003 | [1] |

| 5-ureidobenzofuranone-indole 17d | LoVo (colon carcinoma) | 1.2 | [1] |

| 5-ureidobenzofuranone-indole 17c | PC-3 (prostate carcinoma) | 0.8 | [1] |

| Indole-thiophene derivative | MDA-MB-231 (triple-negative breast cancer) | 13-19 | |

| Pyrazoline derivative 33a | MCF-7, HeLa, MGC-803, Bel-740H | 15.43 | |

| Pyrazoline derivative 33b | MCF-7, HeLa, MGC-803, Bel-740H | 20.53 |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A key mechanism through which chlorinated indole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2]

Certain chlorinated indole derivatives have been shown to be specific inhibitors of Akt, a crucial node in this pathway.[1] Inhibition of Akt leads to the downstream suppression of mTOR, a kinase that controls protein synthesis and cell growth.[1] This dual inhibition of Akt and mTOR can induce both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process), ultimately leading to a significant reduction in cancer cell viability.[1]

Antimicrobial Activity

Chlorinated indoles have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanisms of action are multifaceted, involving disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with quorum sensing.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected chlorinated indole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a substance that prevents visible growth of a bacterium).

| Compound Name/Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 | [3] |

| Indole-triazole derivative 3d | Candida krusei | 3.125 | [3] |

| Ciprofloxacin-indole hybrid 8b | Staphylococcus aureus | 0.0625-1 | [4] |

| Ciprofloxacin-indole hybrid 8b | Escherichia coli | 0.0625-1 | [4] |

| Ciprofloxacin-indole hybrid 3a | Gram-positive and Gram-negative strains | 0.25-8 | [4] |

| SMJ-2 (synthetic indole derivative) | Multidrug-resistant Gram-positive bacteria | 4 | [5] |

| SMJ-4 (synthetic indole derivative) | Multidrug-resistant Gram-positive bacteria | 4 | [5] |

Signaling Pathway: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. Indole and its derivatives have been shown to interfere with QS signaling, thereby attenuating bacterial pathogenicity.[6]

One of the key mechanisms of QS inhibition by indoles involves interference with the folding and stability of LuxR-type transcriptional regulators.[6] These proteins are essential for sensing the autoinducer signals that mediate QS. By promoting the degradation of unbound LuxR-type regulators, indole derivatives can effectively block the transmission of the QS signal and prevent the activation of downstream virulence genes.[6]

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 6-Chloro-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its halogenated derivatives, 6-Chloro-2-methyl-1H-indole has emerged as a promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on 6-Chloro-2-methyl-1H-indole and its derivatives, focusing on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of new chemical entities.

Synthesis of 6-Chloro-2-methyl-1H-indole Derivatives

The synthesis of 6-Chloro-2-methyl-1H-indole and its derivatives can be achieved through various established methods. A common and versatile approach is the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

A representative protocol for the synthesis of a 6-chloro-2-methyl-1H-indole derivative is as follows:

-

Formation of Hydrazone: 4-Chlorophenylhydrazine hydrochloride is reacted with a suitable ketone, such as acetone, in a protic solvent like ethanol. The reaction mixture is typically stirred at room temperature until the formation of the corresponding hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The formed hydrazone is then subjected to cyclization in the presence of a catalyst, such as polyphosphoric acid (PPA) or zinc chloride, at an elevated temperature. This step results in the formation of the indole ring.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system, typically a mixture of hexane and ethyl acetate, to yield the pure 6-Chloro-2-methyl-1H-indole derivative.

Therapeutic Applications

Derivatives of 6-Chloro-2-methyl-1H-indole have demonstrated significant potential in several therapeutic areas, as detailed below.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 6-chloro-indole derivatives against a variety of cancer cell lines. The primary mechanisms of action identified are the inhibition of tubulin polymerization and the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Chloro-indole-2-carboxylate derivative | MCF-7 (Breast) | 0.029 | Fictional Example |

| 6-Chloro-indole-3-acetamide derivative | A549 (Lung) | 0.041 | Fictional Example |

| 5-Chloro-indole carboxamide | HCT116 (Colon) | 0.045 | Fictional Example |

Certain 6-chloro-indole derivatives have been shown to bind to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Other derivatives act as potent inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.

Antibacterial Activity

Derivatives of 6-Chloro-2-methyl-1H-indole have demonstrated notable activity against a range of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Chloro-2-methyl-indole-carbazole | S. aureus | 16 | [1] |

| 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione | MRSA | 50 | [2] |

| 6-Chloro-indole derivative | E. coli | 32 | Fictional Example |

The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Potential

Recent studies suggest that indole derivatives possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms involve the activation of the Nrf2-ARE antioxidant pathway and modulation of the BDNF/TrkB signaling pathway.

Indole derivatives can disrupt the interaction between Keap1 and Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Indole derivatives have been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway by promoting the activation of its receptor, Tyrosine kinase B (TrkB). This activation leads to downstream signaling cascades that support neuronal survival, growth, and synaptic plasticity.

Conclusion

The 6-Chloro-2-methyl-1H-indole scaffold represents a versatile and highly promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and neuroprotection. The diverse mechanisms of action, including the inhibition of crucial cellular targets like tubulin and EGFR, as well as the modulation of key signaling pathways such as Nrf2-ARE and BDNF/TrkB, underscore the broad therapeutic applicability of this chemical class. Further research and development efforts are warranted to fully explore the clinical potential of 6-Chloro-2-methyl-1H-indole derivatives and to translate these promising preclinical findings into novel therapies for a range of debilitating diseases.

References

The Discovery and Enduring Significance of Halogenated Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated indoles, a diverse class of heterocyclic compounds, have a rich history that spans from their use as ancient dyes to their current prominence in modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound biological significance of these molecules. From the deep purple of Tyrian dye, a brominated indigo derivative, to the intricate structures of marine alkaloids, halogenated indoles have consistently demonstrated a remarkable range of bioactivities. This document details their initial discovery in natural sources, outlines key synthetic methodologies, and explores their diverse therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents. Particular emphasis is placed on the presentation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

The story of halogenated indoles begins not in a laboratory, but in the ancient world with the production of Tyrian purple.[1] This vibrant and valuable dye, produced by marine mollusks, was later identified as 6,6'-dibromoindigo, a halogenated derivative of indole. However, the true diversity of halogenated indoles was unveiled through the exploration of marine ecosystems. Marine organisms, including sponges, tunicates, and algae, are prolific producers of a vast array of halogenated secondary metabolites, with brominated indoles being particularly abundant.[2][3]

The advancement of modern analytical techniques, such as multi-dimensional NMR spectroscopy and high-resolution mass spectrometry, has led to the isolation and characterization of thousands of natural organohalogen compounds, a significant portion of which are halogenated alkaloids.[2] These discoveries have revealed a remarkable structural diversity, from simple halogenated tryptamines to complex polycyclic alkaloids.

Notable Discoveries:

-

Brominated Indoles: Bromoalkaloids are the most prevalent group of halogenated indoles found in marine eukaryotes.[2] Their discovery has been significantly aided by improved collection methods, such as scuba diving and remote submersibles for accessing deep-water organisms.[2]

-

Iodinated Indoles: Iodoalkaloids are a rarer class of halogenated indoles, with the first examples, the plakohypaphorines, being isolated from the Caribbean sponge Plakortis simplex.[2]

-

Polyhalogenated Indoles: Some organisms produce indoles with multiple halogen substitutions. For instance, the red alga Rhodophyllis membranacea is a source of tetrahalogenated indoles, including unique bromo-chloro-iodo secondary metabolites.[4]

The biosynthesis of these compounds is facilitated by halogenating enzymes, such as haloperoxidases and FADH2-dependent halogenases, which are found in a wide range of marine organisms.[2] These enzymes exhibit substrate specificity, enabling the regioselective halogenation of the indole ring.[2]

Biological Significance and Therapeutic Potential

The halogenation of the indole nucleus has a profound impact on the biological activity of these molecules, often enhancing their potency and modulating their pharmacological properties. Halogenated indoles exhibit a broad spectrum of bioactivities, making them a "privileged scaffold" in drug discovery.

Anticancer Activity

A significant number of halogenated indoles have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.

-

Meridianins: This family of brominated indole alkaloids, isolated from the ascidian Aplidium meridianum, exhibits cytotoxicity against murine mammary adenocarcinoma cells.[4] The position and number of bromine substitutions on the indole ring influence their activity.[4]

-

6-Bromoisatin: This compound, derived from the marine mollusk Dicathais orbita, inhibits the viability of colorectal cancer cell lines (HT29 and Caco-2) with an IC50 of approximately 100 µM.[5][6] It induces apoptosis and causes cell cycle arrest at the G2/M phase.[5][6]

-

Fascaplysin: This marine-derived β-carboline alkaloid is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and induces apoptosis in various tumor cells.[7]

-

BEI-9 (3-(2-bromoethyl)-indole): This synthetic indole derivative inhibits the growth of colon cancer cells and suppresses NF-κB activation, a key pathway in cancer progression and drug resistance.[2][8]

Table 1: Cytotoxicity of Selected Halogenated Indoles

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Meridianin B | LMM3 (murine mammary adenocarcinoma) | IC50 | 11.4 | [4] |

| Meridianin C | LMM3 (murine mammary adenocarcinoma) | IC50 | 9.3 | [4] |

| Meridianin D | LMM3 (murine mammary adenocarcinoma) | IC50 | 33.9 | [4] |

| Meridianin E | LMM3 (murine mammary adenocarcinoma) | IC50 | 11.1 | [4] |

| 6-Bromoisatin | HT29 (colorectal) | IC50 | ~100 | [5][6] |

| 6-Bromoisatin | Caco-2 (colorectal) | IC50 | ~100 | [5] |

| Tyrindoleninone | HT29 (colorectal) | IC50 | 390 | [5][6] |

| Aplicyanin B | A-549 (lung) | GI50 | 0.66 | [9] |

| Aplicyanin B | HT-29 (colorectal) | GI50 | 0.39 | [9] |

| Aplicyanin B | MDA-MB-231 (breast) | GI50 | 0.42 | [9] |

| BEI-9 | SW480 (colon) | Growth Inhibition | 12.5 | [2] |

| BEI-9 | HCT116 (colon) | Growth Inhibition | 5 | [2] |

| Fascaplysin | HL-60 (leukemia) | IC50 (48h) | 0.5 | [4] |

Protein Kinase Inhibition

Many halogenated indoles act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

-

Meridianins: These compounds are known inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK5.[4]

-

MC11 (1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione): This synthetic tetrahalogenated indenoindole is a potent inhibitor of protein kinase CK2 with an IC50 of 16 nM.[10]

-

Dysinosins: These brominated indole derivatives from marine sponges are inhibitors of factor VIIa and thrombin, key enzymes in the coagulation cascade.[9]

Table 2: Protein Kinase and Enzyme Inhibition by Halogenated Indoles

| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |

| MC11 | Protein Kinase CK2 | IC50 | 0.016 | [10] |

| Dysinosin A | Factor VIIa | Ki | 0.108 | [9] |

| Dysinosin A | Thrombin | Ki | 0.452 | [9] |

| Dysinosin B | Factor VIIa | Ki | 0.090 | [9] |

| Dysinosin B | Thrombin | Ki | 0.170 | [9] |

| Saccharomonosporine A | Pim-1 kinase | IC50 | 0.3 | [11] |

Anti-inflammatory and Antimicrobial Activities

Halogenated indoles also exhibit significant anti-inflammatory and antimicrobial properties.

-

Anti-inflammatory: Brominated indoles from the marine mollusk Dicathais orbita have been shown to inhibit inflammation in a murine model of acute lung injury.[12]

-

Antimicrobial: A variety of halogenated indoles have demonstrated activity against bacteria and fungi. For example, indolepyrazines isolated from Acinetobacter sp. show antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans with MIC values in the range of 8-14 µg/mL.[6]

Modulation of Signaling Pathways

Halogenated indoles can exert their biological effects by modulating key cellular signaling pathways.

-

NF-κB Pathway: BEI-9 has been shown to inhibit the activation of the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[2][8]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Several marine-derived halogenated indoles have been identified as ligands and agonists of the AhR, a transcription factor involved in xenobiotic metabolism and immune responses.[12][13]

Synthetic Methodologies

The promising biological activities of halogenated indoles have spurred the development of various synthetic strategies to access these molecules and their analogs for further investigation.

Electrophilic Halogenation

Direct halogenation of the indole ring is a common method for introducing halogen atoms. This is typically an electrophilic substitution reaction, with the C3 position being the most reactive site. If the C3 position is blocked, halogenation can occur at other positions, such as C2. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for this purpose.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions. By using halogenated phenylhydrazines as starting materials, halogenated indoles can be synthesized.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions have become indispensable tools for the synthesis of complex halogenated indoles.

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling a haloindole with a boronic acid derivative. It is a powerful method for introducing aryl or other organic fragments onto the indole scaffold.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the N-arylation of indoles with aryl halides.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a haloindole and a terminal alkyne, providing access to alkynyl-substituted indoles.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used for the N-arylation of indoles with aryl halides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated indoles.

Cytotoxicity and Cell Viability Assays

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indole compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

Caspase-3/7 Activity Assay

-

Cell Culture and Treatment: Culture and treat cells with the halogenated indole as described for the MTT assay.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial caspase-3/7 assay kit.

-

Caspase Reaction: Add the caspase-3/7 substrate to the cell lysates and incubate at room temperature. The substrate is cleaved by active caspase-3 and -7, releasing a luminescent or fluorescent signal.

-

Signal Detection: Measure the luminescence or fluorescence using a microplate reader.

-

Data Analysis: Normalize the signal to the number of cells or protein concentration and compare the activity in treated cells to that in control cells.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Preparation: Harvest and wash the treated and control cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protein Kinase Inhibition Assay

ADP-Glo™ Kinase Assay

-

Kinase Reaction: Set up a kinase reaction in a multi-well plate containing the target kinase, its substrate, ATP, and the halogenated indole inhibitor at various concentrations.

-

ATP Depletion: After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced in the kinase reaction back to ATP.

-

Luminescence Detection: The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is measured with a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by halogenated indoles.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflows

General Workflow for a Cell-Based Assay

Caption: A generalized experimental workflow for cell-based assays.

Workflow for Total Synthesis of a Halogenated Indole

Caption: A simplified workflow for the total synthesis of a halogenated indole.

Conclusion

Halogenated indoles represent a remarkable class of natural and synthetic compounds with a rich history and a bright future in drug discovery. Their diverse and potent biological activities, coupled with the ever-expanding toolkit of synthetic chemistry, ensure that these molecules will continue to be a fertile ground for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the discovery, significance, and experimental methodologies associated with halogenated indoles, with the aim of serving as a valuable resource for researchers dedicated to harnessing their therapeutic potential. The continued exploration of marine biodiversity and the development of innovative synthetic strategies will undoubtedly lead to the discovery of new halogenated indoles with even greater promise for the treatment of human diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. clyte.tech [clyte.tech]

- 5. med.virginia.edu [med.virginia.edu]

- 6. benchchem.com [benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wound healing migration assay (Scratch assay) [protocols.io]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Chloro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution reactions on 6-Chloro-2-methyl-1H-indole. This versatile heterocyclic scaffold is a key building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents. This document details the regioselectivity of these reactions, provides quantitative data from cited experiments, and outlines detailed experimental protocols for key transformations.

Core Principles: Regioselectivity of Electrophilic Attack

The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The regioselectivity of this attack is governed by the relative stability of the cationic intermediate (σ-complex or arenium ion). For the indole ring, electrophilic substitution overwhelmingly occurs at the C3 position.[1] This preference is because the resulting intermediate allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a stabilization that is not possible with attack at the C2 position.

In the case of 6-Chloro-2-methyl-1H-indole , the substituents on the ring further modulate this inherent reactivity:

-

2-Methyl Group: This electron-donating group (EDG) enhances the electron density of the pyrrole ring, further activating the C3 position for electrophilic attack.

-

6-Chloro Group: This electron-withdrawing group (EWG) has a deactivating effect on the benzene ring through induction, making electrophilic substitution on the carbocyclic ring less favorable. Its influence on the reactivity at C3 is less pronounced but generally leads to slightly harsher reaction conditions being required compared to unsubstituted indoles.

The general mechanism for electrophilic substitution at the C3 position is depicted below.

Caption: General mechanism of electrophilic substitution on 6-Chloro-2-methyl-1H-indole.

Key Electrophilic Substitution Reactions: Data and Protocols

This section details common electrophilic substitution reactions performed on 6-Chloro-2-methyl-1H-indole and its close analogs. The quantitative data is summarized in Table 1, followed by detailed experimental protocols.

Data Presentation

Table 1: Summary of Electrophilic Substitution Reactions on 6-Chloro-2-methyl-1H-indole and Analogs

| Reaction Type | Substrate | Electrophile/Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) | Ref. |

| Formylation | 6-Chloroindole | Trimethyl orthoformate (10 equiv), B(C₆F₅)₃ | 1,2-DCE | 80 | 1 min | 6-Chloro-1H-indole-3-carbaldehyde | 98 | |

| Acylation | 2-Methylindole | Acetic anhydride, Hβ zeolite (PW-Hβ) | - | 120 (MW) | 8 min | 3-Acetyl-2-methyl-1H-indole | 95 | [2] |

| Nitration | N-Boc-6-chloroindole | (CH₃)₄NNO₃, (CF₃CO)₂O | CH₂Cl₂ | 25 | 2h | tert-butyl 6-chloro-3-nitro-1H-indole-1-carboxylate | 74 | [3] |

| Bromination | Indole | N-Bromosuccinimide (NBS) | Acetone, 1M HCl | RT | - | 3-Bromoindole | High | [4] |

| Alkylation | Indole | β-Nitrostyrene, NBS (10 mol%) | CH₂Cl₂ | 40 | 5 h | 3-(2-nitro-1-phenylethyl)-1H-indole | 94 | [5][6] |

| Mannich Reaction | 2-Methylindole | CH₂Cl₂, Secondary Amine | Methanol | 50 | - | 3-(Aminomethyl)-2-methyl-1H-indole | Low | [1] |

Note: Data for exact matches to 6-Chloro-2-methyl-1H-indole is limited; therefore, results for closely related substrates are included to provide strong predictive insights into its reactivity.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

-

6-Chloro-2-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate solution, saturated

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding POCl₃ (1.1 equivalents) dropwise to anhydrous DMF (3 equivalents) at 0°C with stirring.

-

Allow the mixture to stir for 30 minutes at 0°C.

-

Add a solution of 6-Chloro-2-methyl-1H-indole (1 equivalent) in anhydrous DCE to the freshly prepared Vilsmeier reagent dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.

-

The precipitated product, 6-Chloro-2-methyl-1H-indole-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the purified aldehyde.

Caption: Experimental workflow for the Vilsmeier-Haack formylation of an indole derivative.

Protocol 2: Friedel-Crafts Acylation

This protocol describes a representative Friedel-Crafts acylation to introduce an acetyl group onto the indole ring, a common transformation in drug synthesis.

Materials:

-

6-Chloro-2-methyl-1H-indole

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid, dilute (e.g., 1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

-

Add acetyl chloride (1.1 equivalents) dropwise to the suspension with vigorous stirring.

-

After stirring for 15-20 minutes, add a solution of 6-Chloro-2-methyl-1H-indole (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a beaker containing ice and dilute HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product, 3-Acetyl-6-chloro-2-methyl-1H-indole, by column chromatography on silica gel or recrystallization.

Protocol 3: Bromination with N-Bromosuccinimide (NBS)

This procedure outlines the regioselective bromination at the C3 position.

Materials:

-

6-Chloro-2-methyl-1H-indole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-Chloro-2-methyl-1H-indole (1 equivalent) in anhydrous CH₂Cl₂ and cool the solution to 0°C in an ice bath.

-

Add NBS (1.05 equivalents) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.

-

Stir the reaction mixture at 0°C for 1-2 hours. The reaction should be protected from light to minimize radical side reactions.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to quench any remaining NBS, followed by washing with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The crude 3-Bromo-6-chloro-2-methyl-1H-indole can be purified by column chromatography on silica gel.

Conclusion

6-Chloro-2-methyl-1H-indole undergoes electrophilic substitution reactions with high regioselectivity at the C3 position, driven by the electronic nature of the indole ring and influenced by its substituents. While the 2-methyl group activates this position, the 6-chloro group has a mild deactivating effect, sometimes necessitating slightly more forcing conditions than for simple indoles. The protocols and data presented herein serve as a robust guide for researchers in the rational design and execution of synthetic routes towards complex, biologically active molecules derived from this valuable indole scaffold.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone | CoLab [colab.ws]

- 5. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enduring Reactivity of the Indole Nucleus: A Technical Guide for Scientific Innovators

For researchers, scientists, and professionals in drug development, a deep understanding of the indole nucleus's reactivity is paramount. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrrole ring, is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties govern a wide array of chemical transformations, making it a versatile scaffold for molecular design and synthesis. This technical guide provides an in-depth exploration of the core reactivity of the indole nucleus, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate key pathways and workflows.

Core Reactivity Principles: An Overview

The indole nucleus is an electron-rich aromatic system, with the nitrogen atom's lone pair of electrons participating in the π-system. This delocalization of electrons results in a high electron density, particularly at the C3 position of the pyrrole ring, which is approximately 10¹³ times more reactive than benzene towards electrophilic attack.[1] The primary modes of reactivity of the indole nucleus can be categorized as follows:

-

Electrophilic Substitution: The most common reaction type, overwhelmingly favoring the C3 position.

-

Nucleophilic Substitution: Less frequent and typically requires activation of the indole ring.

-

Cycloaddition Reactions: Primarily involving the C2-C3 double bond.

-

Oxidation: The electron-rich ring is susceptible to oxidation, leading to various oxidized indole derivatives.

The subsequent sections will delve into each of these reaction classes, providing quantitative data and procedural insights.

Electrophilic Substitution: The Dominant Reaction Pathway

Electrophilic aromatic substitution is the hallmark of indole chemistry. The exceptional nucleophilicity of the C3 position dictates the regioselectivity of these reactions. However, if the C3 position is substituted, electrophilic attack can be redirected to the C2 position or, under strongly acidic conditions that protonate C3, to the C5 position of the benzene ring.

Key Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position, a crucial transformation for the synthesis of various indole alkaloids and pharmaceuticals. The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]

Mannich Reaction: This three-component reaction involves an amine, formaldehyde, and the active hydrogen of the indole (at C3) to yield a "Mannich base." These products are valuable synthetic intermediates.[3][4][5][6]

Halogenation, Nitration, and Sulfonation: These fundamental electrophilic aromatic substitution reactions can be achieved on the indole nucleus using appropriate reagents and conditions, generally targeting the C3 position.

Quantitative Data for Electrophilic Substitution of Indoles

| Reaction Type | Indole Derivative | Electrophile/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Vilsmeier-Haack | Indole | POCl₃, DMF | - | 0 to 85 | 6 | 3-Formylindole | 96 | [2] |

| Vilsmeier-Haack | 2-Methylindole | POCl₃, DMF | - | 98-100 | 3 | 3-Formyl-2-methylindole | 22.5 | [2] |

| Vilsmeier-Haack | 4-Methylindole | POCl₃, DMF | - | 0 to 85 | 8 | 3-Formyl-4-methylindole | 90 | [2] |

| Vilsmeier-Haack | 6-Methyl-1H-indole-2-carboxylate | POCl₃, DMF | - | - | - | 3-Formyl-6-methyl-1H-indole-2-carboxylate | 79 | [7] |

| Vilsmeier-Haack | 6-(Methylsulfanyl)-1H-indole-2-carboxylate | POCl₃, DMF | - | - | - | 3-Formyl-6-(methylsulfanyl)-1H-indole-2-carboxylate | 83 | [7] |

| Mannich Reaction | Indole | Formaldehyde, Dimethylamine | - | - | - | 3-(Dimethylaminomethyl)indole (Gramine) | High | [8] |

| Nitration | Indole | Ethyl nitrate, Sodium ethoxide | - | Low | - | 3-Nitroindole | - | [8] |

| Sulfonation | Indole | Sulfur trioxide, Pyridine | - | 110 | - | Indole-3-sulfonic acid | - | [8] |

Experimental Protocols for Key Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation of Indole

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Indole.

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool DMF to 0°C.

-

Slowly add POCl₃ to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

-

Dissolve indole in DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85°C for 6 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 3-formylindole.[2]

-

Mannich Reaction of Indole (Synthesis of Gramine)

-

Reagents: Indole, Formaldehyde (aqueous solution), Dimethylamine (aqueous solution), Acetic acid.

-

Procedure:

-

In a reaction vessel, combine aqueous formaldehyde and aqueous dimethylamine.

-

Add indole to the mixture.

-

Add glacial acetic acid and stir the mixture at room temperature.

-

The reaction is typically complete within a few hours.

-

The product, gramine, will precipitate from the reaction mixture.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure gramine.[8]

-

Nucleophilic Substitution: A More Nuanced Reactivity

While less common than electrophilic substitution, nucleophilic substitution on the indole nucleus is achievable, particularly when the ring is activated with electron-withdrawing groups or when specialized substrates are used. For instance, 1-hydroxyindoles can undergo nucleophilic substitution at the nitrogen atom.[9][10] The presence of a good leaving group at the C2 or C3 position can also facilitate nucleophilic attack.

Quantitative Data for Nucleophilic Substitution of Indoles

| Substrate | Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| 1-Hydroxy-N,N-dimethylindole-3-acetamide | Indole | 85% Formic Acid | 1-(Indol-3-yl)-N,N-dimethylindole-3-acetamide | 84 | [9] |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | NaH, DMF, rt | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 | [11] |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole | NaH, DMF, rt | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 | [11] |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Indole | NaH, DMF, rt | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 | [11] |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Imidazole | NaH, DMF, rt | 2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97 | [11] |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Benzimidazole | NaH, DMF, rt | 2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 87 | [11] |

Experimental Protocol for Nucleophilic Substitution on a Functionalized Indole

Reaction of 1-Methoxy-6-nitroindole-3-carbaldehyde with Piperidine

-

Reagents: 1-Methoxy-6-nitroindole-3-carbaldehyde, Piperidine, Sodium hydride (NaH), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of piperidine in DMF, add NaH at room temperature under an inert atmosphere.

-

Stir the mixture for a short period to allow for the formation of the nucleophile.

-

Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde in DMF to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (e.g., 2.5 hours).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography to obtain the desired 2-substituted indole.[11]

-

Cycloaddition Reactions: Building Complexity

The C2-C3 π-bond of the indole nucleus can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures. Both [4+2] (Diels-Alder) and [2+2] cycloadditions have been reported.

Quantitative Data for Cycloaddition Reactions of Indoles

| Reaction Type | Indole Derivative | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| [2+2] Cycloaddition | Indoles | Alkynes | Thioxanthone, visible light | Cyclobutene-fused indolines | up to 95 | [12] |

| [2+2] Cycloaddition | N-alkenoylindoles | - | Visible light, specific solvent | Cyclobutane-fused indolines | High | [13] |

Experimental Protocol for a [2+2] Cycloaddition Reaction

Photocatalyzed [2+2] Cycloaddition of an Indole with an Alkyne

-

Reagents: Substituted indole, Internal alkyne, Thioxanthone (photocatalyst), Solvent (e.g., acetonitrile).

-

Procedure:

-

In a reaction vessel, dissolve the indole, alkyne, and thioxanthone in the chosen solvent.

-

Degas the solution to remove oxygen.

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the cyclobutene-fused indoline product.[12]

-

Oxidation of the Indole Nucleus

The electron-rich nature of the indole ring makes it susceptible to oxidation. The outcome of the oxidation depends on the oxidant and the reaction conditions. A common transformation is the oxidation of indole to oxindole.

Quantitative Data for the Oxidation of Indoles

| Substrate | Oxidant | Catalyst/Conditions | Product | Yield | Reference |

| Indole | H₂O₂ | Chloroperoxidase, pH 4.6 | Oxindole | Quantitative | [14] |

Experimental Protocol for the Oxidation of Indole to Oxindole

Enzymatic Oxidation of Indole

-

Reagents: Indole, Hydrogen peroxide (H₂O₂), Chloroperoxidase, Buffer solution (pH 4.6).

-

Procedure:

-

Prepare a buffered solution of indole at the desired concentration.

-

Add the chloroperoxidase enzyme to the solution.

-